N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide
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Overview
Description
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a dimethyl group and an ethyl group linked to a benzenesulfonamide moiety . Benzenesulfonamides are a class of compounds that are known for their various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the benzenesulfonamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, being an aromatic system, might undergo electrophilic aromatic substitution reactions . The sulfonamide group could potentially be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Activity
Heterocyclic compounds, including pyrazoles, often possess antibacterial properties. Researchers have investigated the potential of this compound as an antibacterial agent. Its unique structure may interact with bacterial enzymes or cell membranes, inhibiting bacterial growth and promoting antimicrobial effects .
Antifungal Properties
Similar to antibacterial activity, pyrazole derivatives have been studied for their antifungal potential. This compound could be evaluated against various fungal strains to assess its efficacy in preventing fungal infections .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Some pyrazole-based compounds exhibit anti-inflammatory properties. Researchers might explore whether this compound can modulate inflammatory pathways, potentially leading to novel anti-inflammatory drugs .
Antitumor Activity
The field of oncology constantly seeks new therapeutic agents. Investigating the antitumor potential of this compound could reveal insights into its ability to inhibit cancer cell growth, metastasis, or angiogenesis .
Neuroprotective Applications
Given the compound’s unique structure, it might interact with neural receptors or pathways. Researchers could explore its neuroprotective effects, potentially contributing to treatments for neurodegenerative diseases or brain injuries .
Antioxidant Properties
Thiazolo [4,5-b]pyridine derivatives, to which this compound belongs, have demonstrated antioxidant activity. Investigating its ability to scavenge free radicals and protect cells from oxidative stress could be valuable .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methyl-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-5-10-23-17-7-6-16(11-13(17)2)24(21,22)18-8-9-20-15(4)12-14(3)19-20/h6-7,11-12,18H,5,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRIZKDNSYIVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide |
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